molecular formula C11H13ClN2O2 B2919237 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride CAS No. 1225286-54-3

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride

Cat. No.: B2919237
CAS No.: 1225286-54-3
M. Wt: 240.69
InChI Key: OAPNNOYUNIRKMA-UHFFFAOYSA-N
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Description

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a substituted imidazo[1,2-a]pyridine derivative characterized by methyl groups at the 2- and 8-positions of the heterocyclic ring and an acetic acid moiety at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name

2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-7-4-3-5-13-9(6-10(14)15)8(2)12-11(7)13;/h3-5H,6H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPNNOYUNIRKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine ring. Subsequent alkylation and acylation reactions introduce the desired substituents at the 2 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully reduced imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-{2,8-dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride, based on similarity scores, molecular features, and synthesis methods:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Differences Similarity Score Notes
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (159589-71-6) C₉H₉ClN₂O₂ 212.64 Lacks methyl groups at 2- and 8-positions 0.83 Higher polarity due to unsubstituted ring
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (81438-53-1) C₁₀H₁₀N₂O₂ 190.20 Methyl groups at 3,6-positions; carboxylic acid at 2-position 0.73 Increased acidity vs. acetic acid derivatives
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS N/A) C₁₀H₁₀N₂O₂ 190.20 Methyl groups at 2,7-positions; carboxylic acid at 3-position 0.72 Structural isomer of the above
2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride (N/A) C₁₀H₁₁ClN₂O₂ 226.66 Single methyl group at 8-position N/A Purity: 95% (commercial availability)

Key Observations:

Substitution Patterns: The target compound’s dual methyl groups at the 2- and 8-positions distinguish it from monomethylated analogs (e.g., 2-{8-methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride) . These substitutions may sterically hinder interactions with biological targets compared to unsubstituted derivatives.

Synthetic Accessibility : Compounds like N-ethyl-N-(2-pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·hydrochloride (Example 20 in ) demonstrate established synthetic routes (e.g., coupling acetic acid derivatives with amines), which could be adapted for the target compound .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : Methyl groups at the 2- and 8-positions may reduce metabolic degradation compared to unsubstituted imidazo[1,2-a]pyridines, as seen in related compounds .
  • Physicochemical Properties : The hydrochloride salt form improves water solubility, critical for bioavailability, as observed in analogs like 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride .
  • Gaps in Data: No direct pharmacological or toxicity data for the target compound are available in the evidence. Future studies should prioritize in vitro assays to compare potency with analogs.

Biological Activity

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid; hydrochloride
  • Molecular Formula : C11_{11}H13_{13}ClN2_{2}O2_{2}
  • Molecular Weight : 240.68 g/mol
  • CAS Number : 1225286-54-3

The primary target of this compound is the γ-aminobutyric acid (GABA) receptor. The compound interacts with these receptors by binding and inhibiting their activity, which leads to several biochemical effects:

  • Inhibition of Neuronal Excitability : By affecting GABAergic neurotransmission pathways, the compound induces sedative and hypnotic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds possess significant antimicrobial properties. Specifically, this compound has been investigated for its effectiveness against various bacterial strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines such as HCT-15 (colon carcinoma). The structure-activity relationship (SAR) analyses suggest that modifications in the imidazo[1,2-a]pyridine scaffold can enhance its cytotoxicity against specific cancer types.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with IC50_{50} values comparable to established chemotherapeutics.
Cell LineIC50_{50} (µM)Reference
HCT-1512.5
Jurkat10.0
A43115.0

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable solubility in organic solvents and demonstrates a potential for effective absorption when administered. Its bioavailability and half-life are subjects of ongoing research to optimize therapeutic applications.

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